molecular formula C10H14N2O B15223715 (S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine

(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B15223715
M. Wt: 178.23 g/mol
InChI Key: DLIOSYADUIADBX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine is a chiral compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the third position and a pyrrolidinyl group at the second position of the pyridine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and 2-pyrrolidinone.

    Formation of Intermediate: The 3-methoxypyridine undergoes a nucleophilic substitution reaction with 2-pyrrolidinone in the presence of a suitable base, such as sodium hydride, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for halogenation reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyridine compounds.

Scientific Research Applications

(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-2-ylpyridine: Similar structure but lacks the methoxy group.

    3-Methoxy-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a different stereochemistry.

Uniqueness

(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine is unique due to its specific (S)-configuration and the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-methoxy-2-[(2S)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2O/c1-13-9-5-3-7-12-10(9)8-4-2-6-11-8/h3,5,7-8,11H,2,4,6H2,1H3/t8-/m0/s1

InChI Key

DLIOSYADUIADBX-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(N=CC=C1)[C@@H]2CCCN2

Canonical SMILES

COC1=C(N=CC=C1)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.